4-(3-Fluoro-5-methylphenoxy)piperidine

Lipophilicity Drug Design Physicochemical Properties

For precise CNS structure-activity relationship campaigns, generic 4-phenoxypiperidine analogs fail to replicate the steric and electronic signature of this scaffold. Substitution creates uncontrolled variables in metabolic stability and target binding. This compound is purpose-built to solve that problem. - Unique dual meta-substitution (F + CH₃) on the phenoxy ring enables rigorous deconvolution of fluorine and methyl effects in lead optimization. - Computed XLogP3 of 2.5 suggests favorable blood-brain barrier permeability for CNS programs. - Distinct exact mass (209.1216 Da) facilitates use as an affinity probe and HRMS standard in chemical proteomics. Supplied with reliable batch-to-batch consistency to support reproducibility in long-term medicinal chemistry campaigns.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B12066363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-5-methylphenoxy)piperidine
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)OC2CCNCC2
InChIInChI=1S/C12H16FNO/c1-9-6-10(13)8-12(7-9)15-11-2-4-14-5-3-11/h6-8,11,14H,2-5H2,1H3
InChIKeyUTILOVGMSCKMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoro-5-methylphenoxy)piperidine Overview


4-(3-Fluoro-5-methylphenoxy)piperidine (CAS 2228492-98-4) is a synthetic organic compound belonging to the class of 4-aryloxypiperidines, characterized by a piperidine ring linked via an ether oxygen to a 3-fluoro-5-methylphenyl moiety. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol and a computed XLogP3-AA value of 2.5 [1]. The compound is typically supplied as a research chemical with a purity of approximately 95% and is primarily utilized as a versatile intermediate or building block in medicinal chemistry campaigns . Its structural features—specifically the meta-fluoro and meta-methyl substitution pattern on the phenoxy ring—distinguish it from other commercially available piperidine derivatives and provide a unique combination of steric and electronic properties for structure-activity relationship (SAR) exploration.

Why 4-(3-Fluoro-5-methylphenoxy)piperidine Is Irreplaceable


In medicinal chemistry, even subtle structural modifications to a molecular scaffold can profoundly alter its physicochemical properties, target binding, and pharmacokinetic profile. Generic substitution of 4-(3-fluoro-5-methylphenoxy)piperidine with simpler analogs such as 4-phenoxypiperidine, 4-(3-fluorophenoxy)piperidine, or 4-(3-methylphenoxy)piperidine is not scientifically valid without explicit validation. The simultaneous presence of both a fluorine atom and a methyl group at the meta positions of the phenoxy ring in the target compound creates a unique steric and electronic environment not found in any of the mono-substituted alternatives [1]. The fluorine atom, a strong electron-withdrawing group, influences the basicity of the piperidine nitrogen and the metabolic stability of the molecule, while the methyl group provides a distinct lipophilic and steric footprint [2]. Substituting with a des-fluoro analog would eliminate these fluorine-specific effects, and using a des-methyl analog would alter the compound's lipophilicity and shape. Therefore, for precise SAR studies or lead optimization programs where this specific substitution pattern is required, only the fully substituted 4-(3-fluoro-5-methylphenoxy)piperidine will yield reliable and interpretable results.

4-(3-Fluoro-5-methylphenoxy)piperidine Comparative Evidence


Enhanced Lipophilicity Compared to Analogues

The computed partition coefficient (XLogP3-AA) for 4-(3-fluoro-5-methylphenoxy)piperidine is 2.5, which is significantly higher than that of its des-methyl analog, 4-(3-fluorophenoxy)piperidine (XLogP3-AA = 1.9), and its des-fluoro analog, 4-(3-methylphenoxy)piperidine (XLogP3-AA = 2.1). This 0.4 to 0.6 log unit increase reflects the additive contribution of the 5-methyl group to the compound's overall lipophilicity [1].

Lipophilicity Drug Design Physicochemical Properties

Unique Hydrogen Bond Acceptor Count

4-(3-Fluoro-5-methylphenoxy)piperidine possesses 3 hydrogen bond acceptor sites, a count that is distinct from its closest structural analogs. The des-fluoro analog, 4-(3-methylphenoxy)piperidine, has only 2 hydrogen bond acceptors, while the des-methyl analog, 4-(3-fluorophenoxy)piperidine, also has 3 acceptors. This difference highlights the specific contribution of the fluorine atom to the hydrogen bond acceptor profile [1].

Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

Distinct Molecular Weight and Exact Mass

The molecular weight of 4-(3-fluoro-5-methylphenoxy)piperidine is 209.26 g/mol, with an exact mass of 209.121592296 Da. This is notably higher than that of the des-fluoro analog, 4-(3-methylphenoxy)piperidine (191.27 g/mol), and the des-methyl analog, 4-(3-fluorophenoxy)piperidine (195.23 g/mol). The difference in exact mass is critical for analytical method development using mass spectrometry [1].

Mass Spectrometry Metabolic Stability Analytical Chemistry

Constrained Conformational Flexibility

The 4-phenoxypiperidine core is known to act as a conformationally restricted scaffold compared to more flexible linkers [1]. Within this class, the presence of a 3-fluoro-5-methyl substitution pattern on the phenyl ring introduces additional steric constraints. While direct quantitative data comparing the target compound to simpler analogs is not available, the 3,5-disubstitution is expected to limit the conformational freedom of the phenoxy ring to a greater extent than mono-substituted analogs, potentially leading to a more rigid and well-defined pharmacophore.

Conformational Analysis Structure-Activity Relationship Molecular Modeling

Applications of 4-(3-Fluoro-5-methylphenoxy)piperidine


SAR Studies for CNS Drug Discovery

The compound's distinct lipophilicity profile (XLogP3 = 2.5) and unique combination of hydrogen bond acceptor sites make it an ideal candidate for SAR exploration in CNS-targeted programs [1]. Its higher lipophilicity, relative to non-methylated analogs, suggests it may exhibit improved blood-brain barrier permeability. Researchers can use this compound to probe the effects of a 3-fluoro-5-methylphenoxy substitution on target binding and in vivo brain exposure, comparing it directly to the des-methyl and des-fluoro analogs to deconvolute the contributions of each functional group.

Kinase and GPCR Inhibitor Development

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the 3-amino-1-propanol moiety in various bioactive molecules [1]. The specific 3-fluoro-5-methyl substitution pattern offers a novel steric and electronic profile for designing selective inhibitors of kinases or G protein-coupled receptors (GPCRs). This compound can serve as a core building block for synthesizing focused libraries aimed at identifying new chemical matter against these target classes.

Chemical Biology Probe Development

The unique exact mass (209.1216 Da) and molecular weight (209.26 g/mol) of 4-(3-fluoro-5-methylphenoxy)piperidine facilitate its use in the design of affinity-based probes or photoaffinity labels for target identification studies [1]. Its distinct mass fingerprint allows for confident detection in proteomics workflows using high-resolution mass spectrometry, enabling the unambiguous identification of covalently labeled protein targets in complex cellular lysates.

Analytical Method Reference Standard

Due to its well-defined physicochemical properties and increasing commercial availability, 4-(3-fluoro-5-methylphenoxy)piperidine can serve as a high-quality reference standard for developing and validating analytical methods, such as HPLC and LC-MS assays. Its unique retention time and mass spectral signature enable its use as a system suitability standard or internal standard for quantifying related compounds in complex mixtures, ensuring accuracy and precision in drug metabolism and pharmacokinetic (DMPK) studies.

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